molecular formula C15H15FN2O3 B1355915 N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide CAS No. 953880-87-0

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide

Cat. No.: B1355915
CAS No.: 953880-87-0
M. Wt: 290.29 g/mol
InChI Key: KVBYPXHQACXHMK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a fluorine atom, and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration can introduce a nitro group, which is subsequently reduced to an amino group.

    Ether Formation:

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups in place of the fluorine atom.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Exploration as a pharmaceutical compound with potential therapeutic effects.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide
  • N-(5-Amino-2-bromophenyl)-2-(2-methoxyphenoxy)-acetamide
  • N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-12-8-10(17)6-7-11(12)16/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBYPXHQACXHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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